Methyl 4-bromo-2-ethylbenzoate
Overview
Description
Methyl 4-bromo-2-ethylbenzoate: is an organic compound with the molecular formula C₁₀H₁₁BrO₂. It is a derivative of benzoic acid, where the hydrogen atom at the fourth position of the benzene ring is replaced by a bromine atom, and the hydrogen atom at the second position is replaced by an ethyl group. The compound is commonly used in organic synthesis and has various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4-bromo-2-ethylbenzoate can be synthesized through several methods. One common method involves the bromination of 2-ethylbenzoic acid, followed by esterification with methanol. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) and a catalyst like iron or aluminum chloride. The esterification process involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the reaction between the carboxylic acid and methanol .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process. Additionally, purification techniques like distillation and recrystallization are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-bromo-2-ethylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Oxidation Reactions: The ethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in methanol, reflux conditions.
Reduction: Lithium aluminum hydride in dry ether, room temperature.
Oxidation: Potassium permanganate in aqueous solution, elevated temperature.
Major Products Formed:
Substitution: Methyl 4-methoxy-2-ethylbenzoate.
Reduction: 4-bromo-2-ethylbenzyl alcohol.
Oxidation: Methyl 4-bromo-2-carboxybenzoate.
Scientific Research Applications
Methyl 4-bromo-2-ethylbenzoate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of methyl 4-bromo-2-ethylbenzoate depends on its specific application. In biochemical assays, the compound may act as a substrate for enzymes, undergoing enzymatic transformations that can be monitored to study enzyme activity. In organic synthesis, it serves as a reactive intermediate, participating in various chemical reactions to form desired products. The bromine atom and ester group in the molecule provide sites for nucleophilic and electrophilic reactions, respectively, facilitating its use in diverse chemical transformations .
Comparison with Similar Compounds
- Methyl 4-bromo-2-methylbenzoate
- Methyl 4-chloro-2-ethylbenzoate
- Methyl 4-bromo-2-fluorobenzoate
Comparison: Methyl 4-bromo-2-ethylbenzoate is unique due to the presence of both a bromine atom and an ethyl group on the benzene ring. This combination of substituents imparts specific reactivity and properties to the compound, making it suitable for particular applications in organic synthesis and research. Compared to similar compounds, the ethyl group provides steric hindrance, which can influence the compound’s reactivity and selectivity in chemical reactions. Additionally, the bromine atom offers a site for nucleophilic substitution, enabling the synthesis of a wide range of derivatives .
Properties
IUPAC Name |
methyl 4-bromo-2-ethylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-3-7-6-8(11)4-5-9(7)10(12)13-2/h4-6H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFVNCXKOXIRVHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)Br)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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